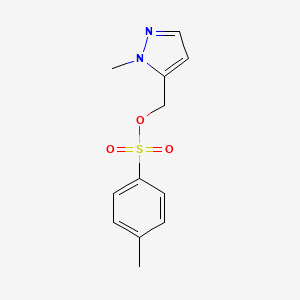![molecular formula C12H18O3 B13561998 Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)
Methyl3-oxospiro[4.5]decane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxospiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C12H18O3. It possesses intriguing properties and finds applications in various fields, such as pharmaceutical and materials science. Its unique structure and reactivity make it an exciting material for further exploration.
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxospiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .
Major Products Formed
Aplicaciones Científicas De Investigación
Methyl 3-oxospiro[4.5]decane-2-carboxylate finds applications in several scientific research areas:
Chemistry: The compound’s unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: It can be used in biological studies to understand its effects on various biological systems.
Industry: Its properties make it suitable for use in materials science and other industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: This compound has a similar spiro structure and is used in various chemical studies.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spiro compound with applications in materials science and optical studies.
Spirotetramat: A spiro compound used as an insecticide with a unique structure and specific applications.
Uniqueness
Methyl 3-oxospiro[4.5]decane-2-carboxylate stands out due to its specific molecular structure and reactivity, making it valuable for specialized research and applications.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
methyl 3-oxospiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-7-12(8-10(9)13)5-3-2-4-6-12/h9H,2-8H2,1H3 |
Clave InChI |
INVSDCMMHDENCQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2(CCCCC2)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


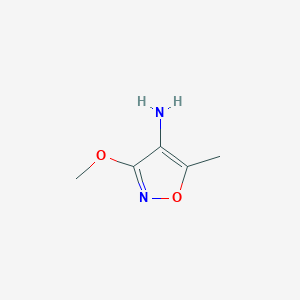
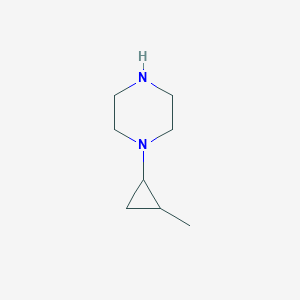
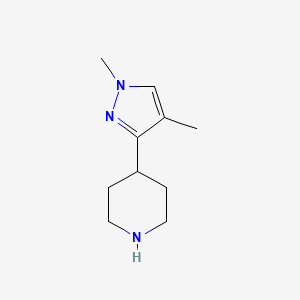
![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)
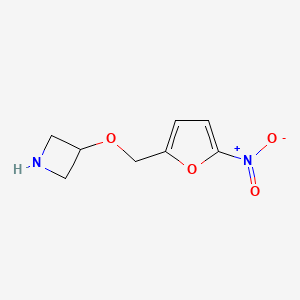
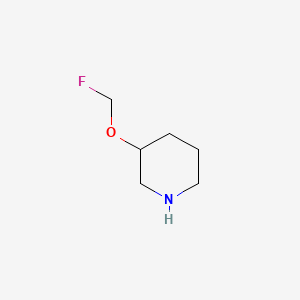
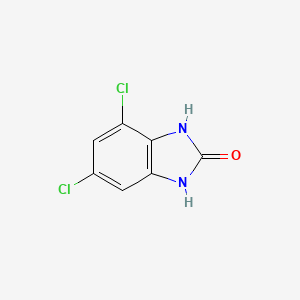
![2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13561958.png)
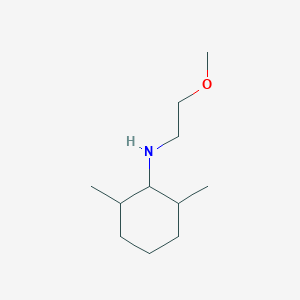
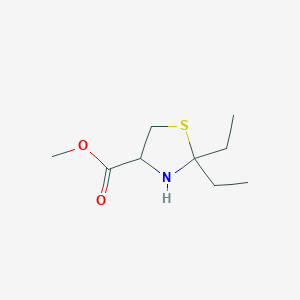
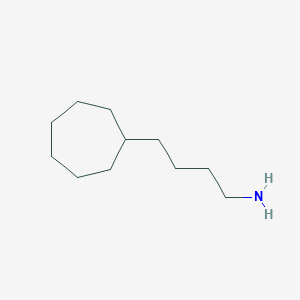
![tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13561985.png)

